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Compound of Interest

Compound Name: N-Nitrosodibenzylamine-d4

Cat. No.: B133538 Get Quote

An In-depth Technical Guide to N-
Nitrosodibenzylamine-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, metabolic

activation, and genotoxic potential of N-Nitrosodibenzylamine-d4. The content is structured to

serve as a vital resource for professionals engaged in drug development, toxicology, and

biomedical research.

Core Compound Data
N-Nitrosodibenzylamine-d4 is the deuterated analogue of N-Nitrosodibenzylamine, a member

of the N-nitrosamine class of compounds, which are recognized as potent mutagens and

carcinogens. The deuterated form is often used as an internal standard in analytical chemistry

for the quantification of the non-deuterated compound.
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Property Value Citation(s)

CAS Number 20002-23-7

Molecular Formula C₁₄H₁₀D₄N₂O

Molecular Weight 230.30 g/mol

Synonyms

Dibenzyl-

alpha,alpha,alpha',alpha'-d4-

amine, N-nitroso; N,N-

bis(phenylmethyl-d2)nitrous

amide

Metabolic Activation and Genotoxicity
N-nitrosamines, including N-Nitrosodibenzylamine, are not directly genotoxic. They require

metabolic activation to exert their mutagenic effects. This activation is primarily carried out by

the cytochrome P450 (CYP) family of enzymes in the liver.

The metabolic activation process involves the hydroxylation of the α-carbon atom adjacent to

the nitroso group. This enzymatic reaction leads to the formation of an unstable α-hydroxy

nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to

yield a reactive electrophilic diazonium ion and an aldehyde. The highly reactive diazonium ion

can then alkylate DNA bases, primarily at the O⁶ and N⁷ positions of guanine, forming DNA

adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to

mispairing during DNA replication, resulting in mutations and potentially initiating

carcinogenesis.
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Cellular Environment
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Metabolic activation pathway of N-Nitrosodibenzylamine.

Experimental Protocols for Genotoxicity
Assessment
The genotoxicity of N-Nitrosodibenzylamine has been evaluated in various in vitro systems,

including mammalian cell lines and bacteria. Below are summaries of commonly employed

experimental methodologies.

Sister Chromatid Exchange (SCE) and Gene Mutation
Assays in V79 Cells
Chinese hamster V79 cells are a well-established model for assessing mutagenicity and

clastogenicity.

Methodology:

Cell Culture: V79 cells are cultured in appropriate media supplemented with fetal bovine

serum and antibiotics.

Metabolic Activation: For experiments requiring metabolic activation, primary hepatocytes

from rats or hamsters, or a liver S9 fraction, are co-incubated with the V79 cells and the test

compound.[1]
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Treatment: Cells are exposed to varying concentrations of N-Nitrosodibenzylamine (e.g., up

to 25 µg/mL) for a defined period.[1]

Sister Chromatid Exchange (SCE) Assay: Following treatment, cells are cultured in the

presence of bromodeoxyuridine (BrdU) to allow for the differential staining of sister

chromatids. Metaphase spreads are then prepared and analyzed for the frequency of SCEs.

A significant increase in SCE frequency indicates clastogenic or DNA-damaging potential.[1]

Gene Mutation Assay (HPRT Locus): To assess gene mutations, treated cells are cultured

for a period to allow for the expression of mutations at a specific genetic locus, such as the

hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. Cells are then plated in a

selective medium containing a purine analog (e.g., 6-thioguanine) to identify mutant colonies.

[1]

Experimental Data Summary:

Test
System

Metabolic
Activation

Concentrati
on Range
(µg/mL)

Endpoint Result Citation(s)

V79 Cells
Hamster

Hepatocytes
up to 25 SCE

Significant

elevation at

25 µg/mL

[1]

V79 Cells

None,

Hamster

Hepatocytes

25

Gene

Mutation

(HPRT)

Positive [1]

V79 Cells
Rat

Hepatocytes
10

Gene

Mutation

(HPRT)

Small but

significant

increase

[1]

DNA Damage Assessment in Rat Hepatocytes (Alkaline
Elution Assay)
Primary rat hepatocytes are a metabolically competent system widely used to study the

genotoxicity of compounds that require metabolic activation. The alkaline elution assay is a
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sensitive method for detecting DNA single-strand breaks.

Methodology:

Hepatocyte Isolation: Primary hepatocytes are isolated from rats via collagenase perfusion of

the liver.

Cell Culture and Treatment: Isolated hepatocytes are cultured and treated with various

concentrations of N-nitrosamines. For other nitrosamines, concentrations have ranged from

0.1 mM to 32 mM with exposure times typically around 20 hours.[2][3]

Alkaline Elution: After treatment, cells are lysed on a filter, and the DNA is slowly eluted

under alkaline conditions. The rate of elution is proportional to the number of single-strand

breaks in the DNA.

Quantification: The amount of DNA in the eluted fractions and remaining on the filter is

quantified, often using a fluorescent dye.

Experimental Workflow:
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Alkaline Elution Assay Workflow
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Workflow for the Alkaline Elution Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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